Lauryl Glucoside chemical structure and properties
Lauryl Glucoside chemical structure and properties
An In-Depth Technical Guide to Lauryl Glucoside: From Molecular Structure to Advanced Applications
Introduction
Lauryl Glucoside is a non-ionic surfactant that has garnered significant attention across various scientific disciplines and industries. As a member of the Alkyl Polyglucoside (APG) family, it is synthesized from renewable resources, namely glucose derived from corn or potato starch and lauryl alcohol, a fatty alcohol sourced from coconut or palm kernel oil.[1][2][3] This "green" origin, coupled with its mildness, excellent biodegradability, and versatile physicochemical properties, makes Lauryl Glucoside a compelling alternative to harsher, petroleum-based surfactants.[2][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its core chemistry, functional properties, and practical applications.
Chemical Structure and Synthesis
At its core, Lauryl Glucoside is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) and an oil-loving (lipophilic) part. This dual nature is the foundation of its surface-active properties.
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Hydrophilic Head: The "head" of the molecule is a cyclic glucose unit, which is highly polar and readily interacts with water molecules.
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Lipophilic Tail: The "tail" is a 12-carbon alkyl chain (a lauryl group, also known as a dodecyl group) derived from lauryl alcohol. This hydrocarbon chain is nonpolar and interacts with oils, fats, and other nonpolar substances.
The hydrophilic glucose head is linked to the hydrophobic lauryl tail via an O-glycosidic bond.
Molecular Formula: C₁₈H₃₆O₆[2][5][6]
Molecular Weight: Approximately 348.48 g/mol [2][6]
Caption: Chemical Structure of Lauryl Glucoside.
Synthesis Pathway
Lauryl Glucoside is commercially produced via a process known as Fischer glycosylation. This is a condensation reaction where lauryl alcohol reacts directly with glucose (often in the form of a syrup) under heat and acidic catalysis.[1] A water molecule is eliminated to form the glycosidic bond. The resulting product is typically a mixture of mono- and oligo-glucosides.[2]
Caption: Simplified Synthesis Workflow of Lauryl Glucoside.
Physicochemical Properties
The utility of Lauryl Glucoside in scientific and industrial applications is dictated by its distinct physicochemical properties. These properties are summarized below.
| Property | Value / Description | Significance in Formulation & Research |
| Appearance | Clear to hazy, pale yellow viscous liquid or paste.[7] | Influences the visual characteristics of the final product. Gelation can occur at cooler temperatures but is reversible with gentle heating.[1] |
| Chemical Formula | C₁₈H₃₆O₆ | Defines its molecular composition and weight. |
| Molecular Weight | ~348.5 g/mol [6][8] | Affects diffusion rates and interfacial packing. |
| CAS Number | 110615-47-9[9] | Unique identifier for substance registration and tracking. |
| Type | Non-ionic Surfactant[2] | Lacks a net electrical charge, making it compatible with a wide range of other ingredients (anionic, cationic) and less irritating to skin and eyes.[9] |
| Solubility | Soluble in water and alcohol.[9] | Allows for easy incorporation into aqueous-based formulations. |
| pH (10% aqueous) | ~11.5 - 12.5[7][10] | The raw material is alkaline and requires pH adjustment in final formulations to be compatible with skin (pH ~4.5-5.5).[11] |
| Critical Micelle Concentration (CMC) | ~0.13 mM to 2.0 mM[2][12] | The low concentration at which micelles form, indicating high efficiency as a cleansing and solubilizing agent.[11][13] |
| Hydrophilic-Lipophilic Balance (HLB) | ~10-16 | This range indicates it is water-soluble and functions well as an oil-in-water (O/W) emulsifier, detergent, and wetting agent.[14] |
| Surface Tension | ~29 dynes/cm (at 1% active)[7] | Demonstrates a strong ability to reduce the surface tension of water, which is crucial for wetting, foaming, and detergency.[9] |
| Stability | Chemically stable in the presence of acids, bases, and salts.[9] | Offers broad formulation latitude across a range of pH values and ionic strengths.[11] |
| Biodegradability | Readily biodegradable.[1][2][9] | Poses a low environmental burden, breaking down quickly in natural environments. |
Mechanism of Action: The Surfactant's Role
The functionality of Lauryl Glucoside stems from its amphiphilic structure, which allows it to orient itself at interfaces (the boundary between two immiscible phases, like oil and water).
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Surface Tension Reduction: In an aqueous solution, Lauryl Glucoside molecules migrate to the surface, with the hydrophobic lauryl tails pointing away from the water and the hydrophilic glucose heads remaining in the water. This disrupts the cohesive energy of water molecules at the surface, thereby lowering the surface tension.
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Micelle Formation: As the concentration of Lauryl Glucoside in water increases, it reaches a point known as the Critical Micelle Concentration (CMC). Above this concentration, the molecules spontaneously self-assemble into spherical structures called micelles.[13] In these micelles, the hydrophobic tails form a core, creating a nonpolar microenvironment, while the hydrophilic heads form an outer shell, interfacing with the surrounding water.[11]
This micellar action is fundamental to its role as a cleansing and solubilizing agent. Lipophilic substances like oils, dirt, or poorly water-soluble drug compounds are encapsulated within the hydrophobic core of the micelles and can then be washed away or held in a stable aqueous dispersion.
Caption: Micelle encapsulating a lipophilic substance.
Applications in Research and Drug Development
The mild, non-denaturing, and effective properties of Lauryl Glucoside make it a valuable tool in various research and development settings.
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Solubilization of Membrane Proteins: In biochemistry and molecular biology, non-ionic detergents like Lauryl Glucoside are used to solubilize and purify integral membrane proteins from lipid bilayers without denaturing them, which is crucial for structural and functional studies.[12]
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Drug Delivery Systems: Its ability to form stable oil-in-water (O/W) emulsions makes it an excellent excipient in topical formulations such as creams, lotions, and ointments. It can help solubilize hydrophobic active pharmaceutical ingredients (APIs), enhancing their delivery into or through the skin.
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In Vitro Assay Development: Lauryl Glucoside can be used to solubilize poorly water-soluble compounds for high-throughput screening (HTS) and other in vitro biological assays, ensuring the compound is available to interact with its biological target.
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Cleansing Agent in Clinical Formulations: Due to its exceptional mildness and low irritation potential, it is a preferred surfactant in cleansers designed for sensitive or compromised skin, which may be relevant in dermatological clinical trials or for products intended for adjunctive use with dermatological treatments.[1][2]
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This protocol outlines a standard method for verifying a key performance parameter of a surfactant.
Objective: To determine the concentration at which Lauryl Glucoside begins to form micelles in an aqueous solution.
Methodology:
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Preparation of Stock Solution: Prepare a concentrated stock solution of Lauryl Glucoside (e.g., 10 mM) in deionized water.
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Serial Dilutions: Create a series of dilutions from the stock solution, spanning a range of concentrations both above and below the expected CMC (e.g., from 0.01 mM to 5 mM).
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Surface Tension Measurement: For each dilution, measure the surface tension using a surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
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Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
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CMC Determination: The plot will show a sharp decrease in surface tension followed by a plateau. The point of inflection where the slope changes abruptly is the CMC.
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